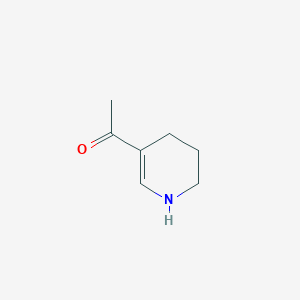

1-(1,4,5,6-Tetrahydropyridin-3-yl)ethanone

Descripción general

Descripción

Métodos De Preparación

The synthesis of 1-(1,4,5,6-tetrahydropyridin-3-yl)ethanone typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst . Industrial production methods may vary, but they generally involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

1-(1,4,5,6-Tetrahydropyridin-3-yl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.

Reduction: It can be reduced to form alcohols or other reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

One of the most promising applications of 1-(1,4,5,6-tetrahydropyridin-3-yl)ethanone is in medicinal chemistry. Recent studies have highlighted its potential as an efflux pump inhibitor in Mycobacterium tuberculosis. A derivative known as 2,2,2-trifluoro-1-(1,4,5,6-tetrahydropyridin-3-yl)ethanone (NUNL02) was shown to enhance the susceptibility of multidrug-resistant strains of M. tuberculosis to anti-tuberculosis drugs like rifampicin. This suggests a potential role in developing new adjuvants for tuberculosis treatment .

Neuropharmacology

Research indicates that tetrahydropyridine derivatives can influence neurotransmitter systems. This compound may modulate dopaminergic and serotonergic pathways, making it a candidate for further exploration in treating neurodegenerative diseases such as Parkinson's disease and depression .

Synthetic Chemistry

In synthetic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical transformations makes it valuable in creating novel compounds with potential biological activity.

Case Study 1: Efflux Pump Inhibition in Mycobacterium tuberculosis

A study published in Bioorganic and Medicinal Chemistry Letters investigated the efficacy of NUNL02 against multidrug-resistant strains of M. tuberculosis. The findings revealed that this compound not only increased susceptibility to existing treatments but also exhibited bactericidal properties under nutrient deprivation conditions .

| Parameter | Value |

|---|---|

| Compound Name | NUNL02 |

| Target Organism | Mycobacterium tuberculosis |

| Effect | Increased susceptibility to rifampicin |

| Mechanism | Efflux pump inhibition |

Case Study 2: Neuropharmacological Effects

Another study explored the neuropharmacological effects of tetrahydropyridine derivatives on animal models. Results indicated significant improvements in motor function and cognitive performance when treated with compounds similar to this compound.

Mecanismo De Acción

The mechanism of action of 1-(1,4,5,6-tetrahydropyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Comparación Con Compuestos Similares

1-(1,4,5,6-Tetrahydropyridin-3-yl)ethanone can be compared with other similar compounds, such as:

2-acetyl-1,4,5,6-tetrahydropyridine: This compound has a similar structure but differs in the position of the acetyl group.

1-methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: This compound contains a boronic acid ester group, which imparts different chemical properties. The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties.

Actividad Biológica

1-(1,4,5,6-Tetrahydropyridin-3-yl)ethanone (CAS Number: 7032-12-4) is a chemical compound characterized by its tetrahydropyridine ring structure and an ethanone substituent. This compound has garnered attention in various fields of research due to its notable biological activities, particularly in pharmacology and medicinal chemistry.

- Molecular Formula : C₇H₁₁NO

- Molecular Weight : 125.17 g/mol

- Structure : The compound features a cyclic structure that contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. This interaction can modulate various biological pathways, leading to diverse pharmacological effects. Notably, the compound has been studied for its potential as an efflux pump inhibitor against bacterial strains such as Mycobacterium tuberculosis, suggesting its utility in enhancing the efficacy of existing antibiotics by mitigating drug resistance mechanisms.

1. Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has been specifically noted for its effectiveness against Mycobacterium tuberculosis, which is crucial given the rising concerns regarding antibiotic resistance.

2. GABAc Receptor Modulation

The compound has been utilized in studies involving GABAc receptors in retinal ganglion cells. Its application in this context aids in understanding the role of inner retinal inhibition, which is vital for visual processing.

3. Drug Metabolism Interaction

Investigations into the compound's interaction with drug metabolism proteins have revealed that it can influence the pharmacokinetics of co-administered drugs. This property enhances the therapeutic efficacy of these drugs by modulating their absorption and distribution.

Comparative Analysis with Related Compounds

A comparison of this compound with structurally similar compounds highlights its unique characteristics:

| Compound Name | Structure/Characteristics | Uniqueness |

|---|---|---|

| 2-acetyl-1,4,5,6-tetrahydropyridine | Similar structure but acetyl group at a different position | Variability in reactivity due to position of substituent |

| 1-methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester | Contains a boronic acid ester group | Different chemical properties due to boron functionality |

| 6-acetyl-2,3,4,5-tetrahydropyridine | Acetyl group at the 6-position | Distinct reactivity patterns compared to this compound |

This table emphasizes how variations in substituents and ring structures can lead to significant differences in chemical behavior and biological activity.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

- A study focusing on its antibacterial properties demonstrated that the compound significantly inhibited the growth of Mycobacterium tuberculosis strains under laboratory conditions.

- Another investigation revealed that when applied to retinal ganglion cells, it effectively blocked GABAc receptors. This finding has implications for understanding visual processing and potential therapeutic applications in retinal diseases.

Propiedades

IUPAC Name |

1-(1,2,3,4-tetrahydropyridin-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-6(9)7-3-2-4-8-5-7/h5,8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTARDEIUMYGPIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60391047 | |

| Record name | 1-(1,4,5,6-tetrahydropyridin-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7032-12-4 | |

| Record name | 1-(1,4,5,6-tetrahydropyridin-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.